4,4-difluorocyclohexane-1-sulfonamide
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Overview
Description
4,4-Difluorocyclohexane-1-sulfonamide is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of two fluorine atoms attached to a cyclohexane ring, along with a sulfonamide group, making it a versatile molecule for various applications.
Preparation Methods
The synthesis of 4,4-difluorocyclohexane-1-sulfonamide typically involves the fluorination of cyclohexane derivatives followed by the introduction of the sulfonamide group. One common synthetic route includes the reaction of cyclohexanone with a fluorinating agent to produce 4,4-difluorocyclohexanone. This intermediate is then reacted with a sulfonamide reagent under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4,4-Difluorocyclohexane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4-Difluorocyclohexane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4,4-difluorocyclohexane-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
4,4-Difluorocyclohexane-1-sulfonamide can be compared with other similar compounds such as:
4,4-Difluorocyclohexanone: Similar in structure but lacks the sulfonamide group, making it less versatile in biological applications.
4,4-Difluorocyclohexanecarboxylic acid: Contains a carboxylic acid group instead of a sulfonamide group, leading to different chemical properties and applications.
4,4-Difluorocyclohexanemethanol:
The uniqueness of this compound lies in its combination of fluorine atoms and the sulfonamide group, providing a distinct set of chemical and biological properties that are not found in its analogs.
Properties
CAS No. |
2004597-75-3 |
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Molecular Formula |
C6H11F2NO2S |
Molecular Weight |
199.2 |
Purity |
95 |
Origin of Product |
United States |
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